1-(3-((4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)methyl)azetidin-1-yl)ethanone
Overview
Description
The compound appears to contain a 1,3,2-dioxaborinan-2-yl group, which is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,2-dioxaborinan-2-yl group, possibly through a reaction involving a boronic acid or boronate ester . The azetidin-1-yl group could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,3,2-dioxaborinan-2-yl and azetidin-1-yl groups. These groups would likely contribute to the overall three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the boron atom in the 1,3,2-dioxaborinan-2-yl group, which can participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,3,2-dioxaborinan-2-yl and azetidin-1-yl groups. For example, the boron atom in the 1,3,2-dioxaborinan-2-yl group could potentially influence the compound’s reactivity and stability .Scientific Research Applications
Electron Impact-Induced Rearrangements
- Study of Hydrocarbon Rearrangements : Research on similar compounds, such as 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, has shown that electron impact can induce rearrangements to form hydrocarbon ions. This suggests potential applications in studying molecular transformations under specific conditions (Brindley & Davis, 1971).
Synthesis and Characterization
- Synthesis of Related Compounds : Studies involve synthesizing and characterizing related compounds, indicating applications in developing novel molecules with potential pharmaceutical or industrial uses (Hubschwerlen & Specklin, 2003).
Pharmacological Evaluation
- Antibacterial and Antifungal Activities : Compounds with structural similarities have been evaluated for their antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).
- Anticancer Activity : There's research on related compounds' potential in anticancer applications, indicating the relevance of such compounds in cancer treatment research (Verma et al., 2015).
Wound-Healing Potential
- Evaluation of Wound-Healing Properties : Some derivatives have been studied for their in vivo wound-healing potential, suggesting possible applications in medical treatments (Vinaya et al., 2009).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Studies have been conducted on related compounds for their antimicrobial and antioxidant properties, highlighting potential applications in healthcare and disease prevention (Malhotra et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl]azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-13(20)19-8-14(9-19)10-21-16-6-4-15(5-7-16)18-22-11-17(2,3)12-23-18/h4-7,14H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHYMFOHKROQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCC3CN(C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129056 | |
Record name | 1-[3-[[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl]-1-azetidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467060-06-5 | |
Record name | 1-[3-[[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl]-1-azetidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467060-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-[[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl]-1-azetidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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